molecular formula C15H15NO2 B8694074 Methyl 3-(p-tolylamino)benzoate CAS No. 575446-42-3

Methyl 3-(p-tolylamino)benzoate

Cat. No.: B8694074
CAS No.: 575446-42-3
M. Wt: 241.28 g/mol
InChI Key: HLGUTEDXNDCAFY-UHFFFAOYSA-N
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Description

Methyl 3-(p-tolylamino)benzoate is a benzoate ester derivative intended for research and development purposes. Compounds within this structural class have been investigated as intermediates in organic synthesis and in the development of potential therapeutic agents, such as inhibitors targeting specific protein-protein interactions or enzymes . Researchers value this chemical for its potential utility in exploring novel biological pathways and in structure-activity relationship (SAR) studies . As a reagent, it can serve as a key building block for constructing more complex molecules in medicinal chemistry programs. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any consumer-related applications. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

575446-42-3

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 3-(4-methylanilino)benzoate

InChI

InChI=1S/C15H15NO2/c1-11-6-8-13(9-7-11)16-14-5-3-4-12(10-14)15(17)18-2/h3-10,16H,1-2H3

InChI Key

HLGUTEDXNDCAFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(p-tolylamino)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acidic catalyst. One common method is the direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids . The reaction conditions often include the use of solid acids such as zirconium metal catalysts fixed with titanium, which have shown high activity .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar esterification processes. The use of recoverable solid acids is preferred due to their strong acidity and insolubility in organic solvents, making them reusable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(p-tolylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitrobenzoates, aminobenzoates, and various substituted benzoates, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3-(p-tolylamino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(p-tolylamino)benzoate involves its interaction with specific molecular targets. For example, in aminolysis reactions, the compound undergoes nucleophilic attack by ammonia, leading to the formation of amides. The transition state structures and energies indicate that the catalytic role of ammonia facilitates proton-transfer processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table compares Methyl 3-(p-tolylamino)benzoate with related methyl benzoate derivatives, focusing on molecular features, physical properties, and purity:

Compound Name (CAS if available) Molecular Formula Substituents/Functional Groups Melting Point (°C) Purity (%) Key References
This compound C₁₅H₁₅NO₂ 3-(p-tolylamino), methyl ester Not reported Not reported Inferred from
Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate (C-6) C₁₈H₁₈N₂O₄ 2-ethoxy linker with p-tolylamino group 153 98.8
Methyl 4-((N-(2-oxo-2-(p-tolylamino)ethyl)benzamido)methyl)benzoate (3j) C₂₅H₂₃N₃O₄ 4-benzamido linker with p-tolylamino group 153 98.8
Methyl 3-bromo-4-methylbenzoate C₉H₉BrO₂ 3-bromo, 4-methyl Not reported Not reported
Methyl 3-(butylcarbamoyl)benzoate C₁₃H₁₇NO₃ 3-butylcarbamoyl Not reported Not reported

Key Observations :

  • Positional Effects: The placement of the p-tolylamino group significantly impacts bioactivity. For example, C-6 (Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate) demonstrated 80.12% edema reduction in anti-inflammatory assays, attributed to its ethoxy linker facilitating optimal binding to COX-2 . In contrast, compounds with the p-tolylamino group at the 3-position (e.g., Methyl 3j) showed lower or uncharacterized activity .
  • Linker Influence : Compounds with flexible linkers (e.g., ethoxy in C-6) exhibit enhanced pharmacological profiles compared to rigid or direct substitutions.
Anti-inflammatory and Analgesic Activity:
  • C-6 (Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate): Edema Reduction: 80.12% (vs. positive control) due to potent COX-2 inhibition . Analgesic Activity: Not explicitly reported, but structural analogs like C-5 (2-phenoxy-N-(o-tolyl)acetamide) showed high analgesic efficacy .
  • However, the absence of an ethoxy linker may reduce potency.

Q & A

Q. Example Workflow :

  • Step 1 : Optimize geometry using B3LYP/6-31G(d).
  • Step 2 : Calculate NMR shifts with CAM-B3LYP/cc-pVTZ.
  • Step 3 : Compare computed vs. experimental δ values; adjust for systematic errors.

Advanced: What are the challenges in analyzing the regioselectivity of this compound in further functionalization reactions?

Methodological Answer :
Regioselectivity is influenced by electronic and steric effects:

  • Electron-Donating Groups (EDG) : The p-tolylamino group directs electrophilic substitution to the para position of the benzoate ring.
  • Steric Hindrance : The methyl ester at position 3 blocks ortho substitution.
  • Competing Pathways : Nitro or halogen substituents (see ) can alter reactivity via resonance or inductive effects.

Q. Experimental Approaches :

  • Kinetic Studies : Monitor reaction progress via HPLC or TLC to identify intermediates.
  • Isotopic Labeling : Use ¹³C or ²H to trace bond formation.
  • Computational Modeling : Map electrostatic potential surfaces (EPS) to predict reactive sites .

Advanced: How does the electronic nature of substituents impact the biological activity of this compound derivatives?

Methodological Answer :
Substituents modulate bioactivity by altering lipophilicity, hydrogen bonding, or target binding:

  • Electron-Withdrawing Groups (EWG) : Nitro or trifluoromethyl groups enhance electrophilicity, potentially increasing enzyme inhibition (e.g., kinase inhibitors).
  • Electron-Donating Groups (EDG) : Methoxy or amino groups improve solubility but may reduce membrane permeability.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing p-tolyl with 4-Cl-phenyl) and assay against biological targets (e.g., cancer cell lines) .

Q. Case Study :

  • Analog Synthesis : Replace p-tolyl with 4-nitrophenyl (see ) to study nitro group effects on cytotoxicity.
  • Assay : Use MTT assays to compare IC₅₀ values.

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